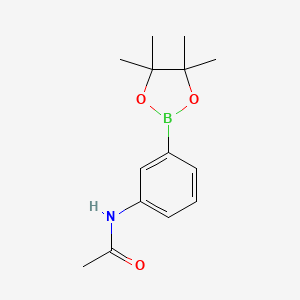

3-氨基-3-(3-碘苯基)丙酸

描述

Synthesis Analysis

The synthesis of 3-amino-3-(3-iodophenyl)propanoic acid and its derivatives has been explored in various studies. For instance, derivatives of β-amino acids with aromatic substituents have been synthesized using the Hantzsch method, which involves the reaction of N-phenyl-N-thiocarbamoyl-β-alanine with other reagents to introduce the desired aromatic groups . Similarly, the synthesis of 3-(2-aminocarbonylphenyl)propanoic acid analogs has been reported, where the carboxyamide side chain was explored for biological activity, indicating a methodical approach to modifying the core structure for specific receptor targeting . Additionally, the synthesis of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate and its enantiomers has been achieved, with subsequent separation and protection of the amino acid enantiomers .

Molecular Structure Analysis

The molecular structure of related β-amino acids has been studied using computational methods such as Density Functional Theory (DFT). For example, the zwitterionic monomer and dimer structures of 3-Amino-3-(4-fluorophenyl)propionic acid have been computed, revealing intra- and intermolecular hydrogen bonds that are critical to the stability of the molecule . These computational models are supported by experimental IR and Raman spectroscopy data, providing a comprehensive understanding of the molecular structure and its electronic properties .

Chemical Reactions Analysis

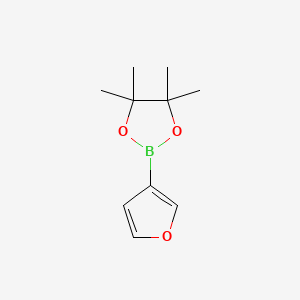

The chemical reactivity of β-amino acids and their derivatives has been explored in various contexts. The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid and its phosphonic and sulfonic acid derivatives demonstrates the versatility of these compounds in forming different functional groups . Moreover, the preparation of racemic 2-amino-3-(heteroaryl)propanoic acids showcases the ability to introduce heteroaryl groups such as furan or thiophene nuclei, which can significantly alter the compound's reactivity and biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of β-amino acids are influenced by their molecular structure and the nature of their substituents. The presence of aromatic and heterocyclic substituents can affect properties such as solubility, melting point, and stability. For instance, the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate reveals the importance of hydrogen bonding in the solid state, which can impact the compound's solubility and crystallization behavior . The introduction of halogen atoms, such as iodine or chlorine, can also influence the compound's reactivity and interaction with biological targets .

科学研究应用

医学成像

- 成像中的肾功能不全:与3-氨基-3-(3-碘苯基)丙酸相关的化合物碘丙酸在胆囊造影中用作X射线造影剂。然而,在某些情况下,其双倍剂量已与肾功能不全相关联 (R. René & S. Mellinkoff, 1959)。

化学合成

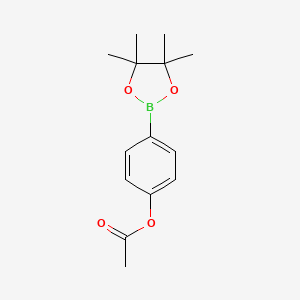

- 聚苯并噁嗪的开发:类似于3-氨基-3-(3-碘苯基)丙酸的3-(4-羟基苯基)丙酸用于合成聚苯并噁嗪,显示出在各种材料科学应用中的潜力 (Acerina Trejo-Machin et al., 2017)。

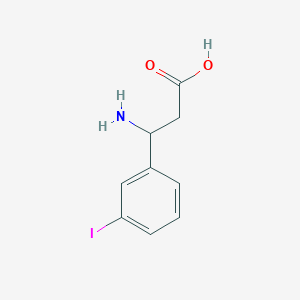

- 氟苯丙氨酸前体的合成:从2-氨基-3-(4-碘苯基)丙酸合成二芳基碘鎓盐,提供合成氟苯丙氨酸的前体,可用于PET成像 (Zhou Pan-hon, 2015)。

- 杂环烷基丙酸的合成:合成了与3-氨基-3-(3-碘苯基)丙酸相关的外消旋2-氨基-3-(杂环烷基)丙酸,用于制药和材料应用 (T. Kitagawa et al., 2004)。

生物应用

- 铂配合物的合成:像3-氨基-3-(4-丙基-3-(噻吩-2-基)-5-硫代-4,5-二氢-1H-1,2,4-三唑-1-基)丙酸这样的氨基酸用于制备具有潜在癌症治疗应用的铂配合物 (C. Riccardi et al., 2019)。

材料科学

- 水凝胶的改性:像2-氨基-3-(4-羟基苯基)丙酸这样的氨基化合物用于改性PVA/AAc共聚物中的水凝胶,具有潜在的医疗应用 (H. M. Aly & H. L. A. El-Mohdy, 2015)。

腐蚀抑制

- 钢铁的腐蚀抑制剂:从氨基酸如3-巯基-2-((4-甲氧基苯甲亚胺)氨基)丙酸衍生的席夫碱是有效的腐蚀抑制剂,可用于酸性溶液中轻钢的腐蚀抑制,具有潜在的工业应用 (N. Gupta et al., 2016)。

安全和危害

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

作用机制

Target of Action

It’s structurally similar to 2-amino-3-(3-iodophenyl)propanoic acid , which is known to interact with certain enzymes involved in the synthesis of neurotransmitters .

Mode of Action

Based on its structural similarity to 2-amino-3-(3-iodophenyl)propanoic acid , it may interact with its targets in a similar manner. This could involve binding to the active site of the target enzyme, thereby modulating its activity .

Biochemical Pathways

Related compounds have been shown to influence the synthesis of neurotransmitters . This suggests that 3-Amino-3-(3-iodophenyl)propanoic acid may also impact similar biochemical pathways.

Result of Action

Related compounds have been shown to influence neurotransmitter levels , suggesting that 3-Amino-3-(3-iodophenyl)propanoic acid may have similar effects.

Action Environment

It’s known that factors such as temperature, ph, and the presence of other compounds can impact the action of similar biochemical compounds .

属性

IUPAC Name |

3-amino-3-(3-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBOWULRIADNEHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378228 | |

| Record name | 3-amino-3-(3-iodophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(3-iodophenyl)propanoic acid | |

CAS RN |

299169-95-2 | |

| Record name | 3-amino-3-(3-iodophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B1272613.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide](/img/structure/B1272615.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B1272621.png)

![Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272635.png)